molecular formula C8H9NO3 B1528386 2-Amino-5-hydroxy-4-methylbenzoic acid CAS No. 909391-41-9

2-Amino-5-hydroxy-4-methylbenzoic acid

Cat. No. B1528386
CAS RN: 909391-41-9
M. Wt: 167.16 g/mol
InChI Key: YZUKNPZJZZSSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-hydroxy-4-methylbenzoic acid is a compound that is often used in solution-phase peptide synthesis . It performs a herbicidal function in agriculture and is considered a plant growth-regulator .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-hydroxy-4-methylbenzoic acid is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) .

Scientific Research Applications

Analytical Chemistry Applications

2-Aminobenzoic acid (2-AA) derivatives are utilized as labeling reagents to enhance the mass spectrometric sensitivity of N-glycans, which are complex carbohydrates attached to proteins. This application is significant in glycomics, the study of glycomes (the entire complement of sugars, whether free or present in more complex molecules, of an organism), including glycoproteins and glycolipids. The on-MALDI-target glycan derivatization using 2-AA derivatives simplifies sample preparation, avoids sample loss, and facilitates sensitive glycan identification, even at low microgram levels of glycoprotein. This technique is beneficial for analyzing biotherapeutic monoclonal antibodies and has general applicability in other areas where limited amounts of glycoproteins are available for analysis (Hronowski et al., 2020).

Drug Development and Biomolecular Studies

Derivatives of benzoic acid, including 2-Amino-5-hydroxy-4-methylbenzoic acid, are instrumental in the synthesis of novel compounds with potential therapeutic applications. For instance, the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes has led to the creation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This process, catalyzed by a rhodium/copper system under air, showcases the utility of these compounds in synthesizing bioactive molecules that could serve as the basis for new drugs or diagnostic tools (Shimizu et al., 2009).

Materials Science

Benzoic acid derivatives are explored as dopants in polyaniline, a conducting polymer, to modify its electrical properties. This research area has implications for developing advanced materials for electronics, sensors, and other technological applications. The doping of polyaniline with various substituted benzoic acids, including hydroxy-, chloro-, nitro-, methoxy-, and amino- derivatives, influences the polymer's conductivity and thermal properties, providing insights into tailoring material characteristics for specific uses (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

2-amino-5-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKNPZJZZSSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxy-4-methylbenzoic acid

Synthesis routes and methods

Procedure details

2-Amino-5-methoxy-4-methylbenzoic acid (2.7 g, 14.9 mmol, 61%) and aqueous hydriodic acid (40%, 80 mL) were heated at reflux for 36 h. The aqueous was evaporated under vacuum and the residue washed with ether to yield 2-amino-5-hydroxy-4-methylbenzoic acid (INTERMEDIATE V.1) (2.5 g, 14.9 mmol 100%)
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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